molecular formula C21H23Cl2N3O2 B1682688 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one CAS No. 120382-14-1

6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one

Cat. No. B1682688
CAS RN: 120382-14-1
M. Wt: 420.3 g/mol
InChI Key: PMTAKOZVGKPLGD-UHFFFAOYSA-N
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Scientific Research Applications

UH-AH 37 has been extensively studied for its pharmacological properties. It is used in scientific research to characterize muscarinic receptor subtypes due to its selectivity profile. The compound has shown high affinity for M1 and M3 muscarinic receptors and lower affinity for M2 receptors . This makes it a valuable tool in the study of receptor functions and the development of receptor-specific drugs. Additionally, UH-AH 37’s ability to interact with cloned receptors and isolated tissue preparations has made it useful in various biological and medical research applications .

Preparation Methods

The synthesis of UH-AH 37 involves the acetylation of 1-methylpiperidin-4-yl with 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one. The reaction conditions typically involve the use of an appropriate solvent and a catalyst to facilitate the acetylation process . Industrial production methods for UH-AH 37 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

UH-AH 37 primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include various acetylating agents and catalysts. The major products formed from these reactions are typically derivatives of the parent compound with modifications at specific functional groups .

Mechanism of Action

UH-AH 37 acts as a competitive antagonist at muscarinic receptors. It binds to the receptor sites, preventing the binding of endogenous ligands such as acetylcholine. This inhibition of receptor activity leads to a decrease in the downstream signaling pathways that are typically activated by acetylcholine. The compound’s selectivity for different muscarinic receptor subtypes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

UH-AH 37 is compared to its parent compound, pirenzepine, in terms of its selectivity profile. While pirenzepine shows low affinity for both M2 and M3 receptors, UH-AH 37 displays a higher affinity for M3 receptors . This unique selectivity makes UH-AH 37 a more effective tool for studying M3 receptor functions. Other similar compounds include atropine and AF-DX 116, which also act as muscarinic antagonists but with different selectivity profiles .

properties

IUPAC Name

1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2.ClH/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25;/h2-8,14H,9-13H2,1H3,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTAKOZVGKPLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152831
Record name UH-AH 37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120382-14-1
Record name UH-AH 37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120382141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UH-AH 37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
Reactant of Route 3
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
Reactant of Route 4
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
Reactant of Route 5
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
Reactant of Route 6
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one

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